Acetamide, 2-fluoro-N-1-naphthyl-N-(1-naphthylmethyl)-
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Overview
Description
Acetamide, 2-fluoro-N-1-naphthyl-N-(1-naphthylmethyl)- is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluorine atom, two naphthyl groups, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-fluoro-N-1-naphthyl-N-(1-naphthylmethyl)- typically involves the reaction of 2-fluoroacetamide with naphthyl derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise proportions. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency and yield of the desired product. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-fluoro-N-1-naphthyl-N-(1-naphthylmethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of amines. Substitution reactions can yield a variety of substituted acetamides.
Scientific Research Applications
Acetamide, 2-fluoro-N-1-naphthyl-N-(1-naphthylmethyl)- has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Acetamide, 2-fluoro-N-1-naphthyl-N-(1-naphthylmethyl)- involves its interaction with specific molecular targets and pathways. The fluorine atom and naphthyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may exert its effects by modulating the activity of enzymes, receptors, or other proteins involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Acetamide, 2-fluoro-: A simpler analog with a single fluorine atom and acetamide group.
Acetamide, N-1-naphthalenyl-: A related compound with a naphthyl group attached to the acetamide moiety.
Uniqueness
Acetamide, 2-fluoro-N-1-naphthyl-N-(1-naphthylmethyl)- is unique due to the presence of both fluorine and naphthyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
23554-63-4 |
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Molecular Formula |
C23H18FNO |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-fluoro-N-naphthalen-1-yl-N-(naphthalen-1-ylmethyl)acetamide |
InChI |
InChI=1S/C23H18FNO/c24-15-23(26)25(22-14-6-10-18-8-2-4-13-21(18)22)16-19-11-5-9-17-7-1-3-12-20(17)19/h1-14H,15-16H2 |
InChI Key |
ACHWNKJCPXBEEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN(C3=CC=CC4=CC=CC=C43)C(=O)CF |
Origin of Product |
United States |
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